5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine
Description
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine (CAS: 214894-89-0) is a brominated derivative of the 2,3-dihydro-1,4-benzodioxine scaffold. This compound features a six-membered benzodioxine ring fused to a benzene ring, with a bromomethyl (-CH₂Br) substituent at the 5-position. The 1,4-benzodioxine core is noted for its high thermal and chemical stability, making it a versatile scaffold in medicinal chemistry and materials science . The bromomethyl group enhances reactivity, enabling applications in cross-coupling reactions, alkylation processes, and as a synthetic intermediate for pharmacologically active molecules .
Properties
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZNNLAGACPGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572217 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214894-89-0 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a precursor compound. One common method is the bromination of 2,3-dihydro-1,4-benzodioxine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biochemical pathways and interactions.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, facilitating the synthesis of new compounds and the modification of existing ones.
Comparison with Similar Compounds
Structural and Functional Analogues
Halogenated Derivatives
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine (CAS: 1710-62-9) :
- Structure : Features a bromoethoxy (-OCH₂CH₂Br) group at the 5-position.
- Properties : Molecular weight = 259.1 g/mol, melting point = 85°C, density = 1.506 g/cm³ .
- Reactivity : The bromoethoxy group participates in nucleophilic substitutions but with lower reactivity compared to bromomethyl due to steric and electronic effects .
- Applications : Used in crystal engineering studies for weak intermolecular interactions (C-H···O, C-H···π) with energies of 1.17–2.30 kJ/mol .
- 5-Bromo-2,3-dihydro-1,4-benzodioxine: Structure: Bromine atom directly attached to the benzene ring. Reactivity: Less reactive than bromomethyl derivatives; primarily used in electrophilic aromatic substitution or as a halogen bond donor .
- 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone: Structure: Bromoacetyl (-COCH₂Br) substituent at the 5-position. Applications: Utilized in ketone-based reactions (e.g., Grignard additions) and as a precursor for heterocyclic compounds .
Non-Halogenated Derivatives
- 2,3-Dihydro-1,4-benzodioxin-6-yl Acetic Acid :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Reactivity Highlights |
|---|---|---|---|---|
| 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | 215.06* | N/A | N/A | High alkylation potential |
| 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | 259.10 | 85 | 1.506 | Weak intermolecular interactions |
| 5-Bromo-2,3-dihydro-1,4-benzodioxine | 229.06 | N/A | N/A | Halogen bonding applications |
| 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone | 257.10 | N/A | N/A | Ketone-based reactivity |
*Calculated based on molecular formula (C₉H₉BrO₂).
Biological Activity
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound features a bromomethyl group attached to a dihydrobenzodioxine ring. Its structure suggests potential reactivity and biological activity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions with various biomolecules.
The biological activity of this compound is primarily attributed to its reactivity through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their functions and influencing various biochemical pathways.
Target Interactions
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to interact with nAChRs, particularly the α4β2 subtype. The ability of these compounds to modulate receptor activity suggests potential applications in cognitive enhancement and neuroprotection .
- Enzyme Inhibition : Studies indicate that derivatives of benzodioxin compounds exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. The presence of the bromine atom may enhance binding affinity and selectivity towards these enzymes .
Case Studies
-
Enzyme Inhibition Study :
- A study investigated the inhibitory effects of this compound on α-glucosidase and acetylcholinesterase.
- Results : The compound showed promising inhibition with IC50 values indicating effective binding to target enzymes.
Compound Target Enzyme IC50 Value (µM) This compound α-Glucosidase 12.5 This compound Acetylcholinesterase 8.7 -
Receptor Binding Affinity :
- Molecular docking studies provided insights into how this compound interacts with nicotinic receptors.
- Findings : The compound exhibited high binding affinity towards α4β2 receptors, suggesting its potential as a therapeutic agent for cognitive disorders.
Pharmacokinetics
The pharmacokinetic properties of this compound may be influenced by its chemical structure. The bromomethyl group enhances reactivity and may affect absorption and metabolism in biological systems. Further studies are needed to elucidate these properties comprehensively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
